molecular formula C15H25NO4 B2633057 8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid CAS No. 2344679-81-6

8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid

Cat. No. B2633057
CAS RN: 2344679-81-6
M. Wt: 283.368
InChI Key: NYQYGZSJRYRAOT-UHFFFAOYSA-N
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Description

8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid, also known as MS-8, is a synthetic compound that has gained significant attention in the scientific research community due to its unique structure and potential applications.

Scientific Research Applications

Synthesis and Anticonvulsant Evaluation

Spiro[4.5] and spiro[4.6] carboxylic acids, closely related to 8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid, have been synthesized and evaluated for anticonvulsant activity. These compounds, including spiro[4.6]undecane-2-carboxylic acid, were found to be active analogues in pentylenetetrazol and picrotoxin evaluations, demonstrating their potential in anticonvulsant research (Scott et al., 1985).

Acid-Catalyzed Reactions and Ring Expansion

Studies on the acid-catalyzed reactions of similar compounds, like 1-Oxadispiro[2.1.2.2]nonane, provide insight into the chemical behavior of spirocyclic compounds. These investigations help in understanding the formation of hydroxy esters and the potential for transannular ring expansion in monocyclic substrates (Adam & Crämer, 1987).

Energetic Materials Research

Research into new energetic materials has explored compounds based on the spiro[4.4]nonane system. These investigations are crucial for the development of high-performance, high-nitrogen energetic ingredients and polymers for structural components in various applications (Storey et al., 2011).

Neurotropic Activity

Spirocyclic compounds, including derivatives of 2-oxo-1-oxaspiro-4,5(4,4)decane(nonane)-3,4-dicarboxylic acids, have been synthesized and evaluated for their neurotropic activity. These compounds have shown potential in inhibiting the deamination of serotonin and potentiating the effects of tryptamine and 5-hydroxytryptophan, indicating their relevance in neuroscience research (Grigoryan et al., 2007).

properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-15(11(17)18)9-5-8-14(10-15)6-4-7-14/h4-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQYGZSJRYRAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC2(C1)CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid

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